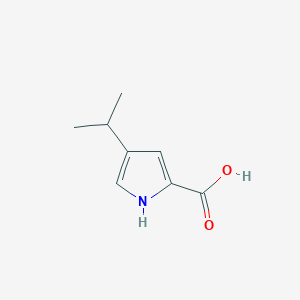

4-Isopropyl-1H-pyrrole-2-carboxylic Acid

説明

4-Isopropyl-1H-pyrrole-2-carboxylic acid (CAS 90087-23-3) is a pyrrole derivative with a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . The compound features a pyrrole ring substituted with an isopropyl group at position 4 and a carboxylic acid group at position 2. Its moderate molecular weight and balanced hydrophobicity make it a versatile intermediate in organic synthesis and pharmaceutical research.

特性

分子式 |

C8H11NO2 |

|---|---|

分子量 |

153.18 g/mol |

IUPAC名 |

4-propan-2-yl-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C8H11NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h3-5,9H,1-2H3,(H,10,11) |

InChIキー |

FGRVVXIXWZZBCX-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=CNC(=C1)C(=O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-イソプロピル-1H-ピロール-2-カルボン酸の合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、触媒量の塩化鉄(III)の存在下で、2,5-ジメトキシテトラヒドロフランをイソプロピルアミンと縮合させることです。 この反応は穏やかな条件下で進行し、目的のピロール誘導体を良好から優れた収率で与えます .

別の方法は、カルボン酸を2,4,4-トリメトキシブタン-1-アミンと縮合させた後、酸触媒による環化を行ってピロール環を形成することです . この調製手順は、さまざまな官能基に対して非常に許容性が高く、ピロール誘導体を合成するための汎用性の高い方法となっています。

工業的製造方法

4-イソプロピル-1H-ピロール-2-カルボン酸の工業的製造は、通常、前述の方法を用いた大規模合成を伴います。方法の選択は、コスト、出発原料の入手可能性、最終製品の目的の純度などの要因によって異なります。温度、溶媒、触媒濃度などの反応条件の最適化は、工業的な設定で高収率と高純度を達成するために不可欠です。

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and bioavailability in drug development.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methanol, H₂SO₄, reflux | Methyl 4-isopropyl-1H-pyrrole-2-carboxylate | 85–90% | |

| Ethanol, HCl gas, 65°C | Ethyl 4-isopropyl-1H-pyrrole-2-carboxylate | 78% |

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol. Acid catalysts (e.g., H₂SO₄) accelerate the reaction.

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, forming 4-isopropylpyrrole.

| Conditions | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Cu powder, quinoline | — | 200°C | 70% | |

| NaOH, ethylene glycol | — | 160°C | 65% |

Application : Generates simpler pyrrole derivatives for further functionalization .

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution preferentially at the 3- and 5-positions due to electron-rich aromaticity.

Key Insight : The isopropyl group sterically hinders the 4-position, directing substitution to the 3- and 5-positions .

Alkylation and Rearrangement

Alkylation at the nitrogen or ring positions is feasible, though competing rearrangements may occur under Lewis acid catalysis.

| Substrate | Reagents | Product | Yield | Note | Reference |

|---|---|---|---|---|---|

| Methyl 4-isopropyl-2-carboxylate | AlCl₃, isopropyl chloride | Methyl 5-isopropyl-4-isopropyl-2-carboxylate | 50% | Rearrangement observed |

Mechanism : Aluminum chloride catalyzes Friedel-Crafts alkylation, but steric effects promote isomerization .

Amide Formation

The carboxylic acid reacts with amines to form bioactive amides, pivotal in drug design.

SAR Insight : Methylation of the pyrrole nitrogen reduces activity by disrupting hydrogen bonding with biological targets .

Metal Coordination

The carboxylic acid and pyrrole nitrogen act as ligands for transition metals.

| Metal Salt | Conditions | Complex Formed | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | Ethanol, RT | Bis(4-isopropylpyrrole-2-carboxylato)copper | Catalytic oxidation | |

| FeCl₃ | DMF, 60°C | Iron(III)-pyrrole carboxylate polymer | Magnetic materials |

Biological Interactions

The compound inhibits Listeria monocytogenes biofilms by disrupting extracellular polymeric substances (EPS):

| Parameter | Effect of 0.75 mg/mL PCA | Reference |

|---|---|---|

| EPS polysaccharide production | ↓75.63% | |

| Metabolic activity | ↓48.58% (via XTT assay) | |

| Hemolytic activity | Complete suppression |

Comparative Reactivity

Substituents significantly alter reactivity:

科学的研究の応用

Pharmaceutical Applications

4-Isopropyl-1H-pyrrole-2-carboxylic acid has shown promise in drug development, particularly as a lead compound for antiviral agents. Its derivatives have been investigated for their inhibitory effects on HIV-1 integrase, an enzyme critical for viral replication. Molecular docking studies indicate that this compound effectively binds to the active site of integrase, enhancing its potential as a scaffold for further drug design efforts .

Case Study: HIV-1 Integrase Inhibition

- Objective: Evaluate the inhibitory potency of 4-Isopropyl-1H-pyrrole-2-carboxylic acid derivatives on HIV-1 integrase.

- Findings: Structural modifications at specific positions on the pyrrole core significantly improved binding affinity and inhibitory activity against integrase.

Anti-inflammatory and Anticancer Properties

Research has indicated that compounds with similar structures to 4-Isopropyl-1H-pyrrole-2-carboxylic acid may possess anti-inflammatory and anticancer properties. The carboxylic acid moiety is crucial for these biological activities, allowing for interactions with various biological targets .

Case Study: Anti-inflammatory Activity

- Objective: Investigate the anti-inflammatory effects of pyrrole derivatives.

- Findings: Certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic uses in inflammatory diseases .

Material Science

In material science, 4-Isopropyl-1H-pyrrole-2-carboxylic acid is being explored as a building block for synthesizing novel polymers and materials due to its unique chemical structure. Its ability to form stable complexes can be utilized in creating advanced materials with specific properties.

Case Study: Polymer Synthesis

- Objective: Synthesize novel polymers using 4-Isopropyl-1H-pyrrole-2-carboxylic acid as a monomer.

- Findings: The resulting polymers exhibited enhanced thermal stability and mechanical properties, indicating their potential application in various industrial sectors .

Comparative Analysis of Related Compounds

To understand the unique properties of 4-Isopropyl-1H-pyrrole-2-carboxylic acid, it is beneficial to compare it with structurally related compounds. The following table summarizes key similarities and differences:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-Methyl-1H-pyrrole-2-carboxylic Acid | 0.96 | Methyl substitution at C3; different activity profile |

| 4-Methyl-1H-pyrrole-2-carboxylic Acid | 0.96 | Methyl group at C4; influences binding interactions differently |

| 5-Methyl-1H-pyrrole-2-carboxylic Acid | 0.93 | Methyl at C5; affects sterics around the carboxyl group |

| 6-Methyl-1H-pyrrole-2-carboxylic Acid | 0.93 | Methyl at C6; alters electronic properties |

| 7-Isopropyl-1H-pyrrole-2-carboxylic Acid | 0.92 | Isopropyl group at C7; distinct pharmacological effects |

作用機序

類似化合物の比較

類似化合物

ピロール-2-カルボン酸: 化学的性質が似ていますが、イソプロピル基がない関連する化合物です。

インドール-2-カルボン酸: カルボン酸基が似ていますが、環構造が異なる別の複素環式化合物です。

独自性

4-イソプロピル-1H-ピロール-2-カルボン酸は、イソプロピル基の存在によりユニークです。この基は、独特の立体効果と電子効果を与えます。これらの効果は、化合物の反応性、安定性、生物活性に影響を与える可能性があり、さまざまな用途で貴重な化合物となります。

類似化合物との比較

Comparison with Structural Analogs

Key Research Findings

A. Functional Group Impact on Reactivity

- Electron-Withdrawing Groups (EWGs): The cyano group in 4-cyano-1H-pyrrole-2-carboxylic acid increases the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to the isopropyl-substituted analog (pKa ~4.0–4.5) .

- Hydrophobic Substituents: The cyclopropylcarbonyl group in 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid reduces aqueous solubility, making it more suitable for non-polar reaction environments .

B. Heterocyclic Core Modifications

- Pyrazole vs. Pyrrole: The pyrazole ring in 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid is more electron-deficient than pyrrole, altering its binding affinity in enzyme inhibition studies .

- Pyrimidine Derivatives: Chlorinated pyrimidine analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid ) exhibit distinct UV-Vis absorption profiles due to extended conjugation .

生物活性

4-Isopropyl-1H-pyrrole-2-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

4-Isopropyl-1H-pyrrole-2-carboxylic acid is characterized by a pyrrole ring substituted with an isopropyl group and a carboxylic acid functional group. Its molecular formula is CHNO, with a molecular weight of approximately 153.18 g/mol. The presence of the isopropyl group enhances its lipophilicity, which may influence its biological interactions and activities.

Antibacterial Properties

The antibacterial activity of pyrrole derivatives has been well-documented. Compounds similar to 4-isopropyl-1H-pyrrole-2-carboxylic acid have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain pyrrole derivatives exhibited MIC (Minimum Inhibitory Concentration) values significantly lower than standard antibiotics, suggesting their potential as new antibacterial agents .

Interaction with Biological Targets

Studies have suggested that 4-isopropyl-1H-pyrrole-2-carboxylic acid may interact with various biological targets, including receptors involved in neurotransmission. The compound's carboxylic acid group is likely to play a crucial role in binding interactions through hydrogen bonding, which can influence its pharmacological profile. Investigations into its binding affinity with enzymes or receptors could provide insights into its mechanism of action .

Synthesis Methods

The synthesis of 4-isopropyl-1H-pyrrole-2-carboxylic acid can be achieved through several chemical routes. Common methods include:

- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the pyrrole ring.

- Functional Group Transformations : Modifying existing compounds to introduce the isopropyl and carboxylic acid functionalities.

These synthetic strategies are essential for producing derivatives that may enhance biological activity or selectivity against specific targets .

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for 4-isopropyl-1H-pyrrole-2-carboxylic acid, and how are intermediates characterized?

The synthesis of 4-isopropyl-1H-pyrrole-2-carboxylic acid typically involves multi-step protocols. For example, analogous pyrrole-carboxylic acids are synthesized via cyclization reactions or functional group transformations. A common approach includes:

- Stepwise alkylation and carboxylation : Introducing the isopropyl group via alkylation of a pyrrole precursor, followed by carboxylation using reagents like CO₂ under controlled conditions.

- Intermediate characterization : Key intermediates are validated using ¹H NMR (e.g., δ 2.56 ppm for methyl groups in pyrrole derivatives) and LCMS (e.g., [M+1]⁺ peaks) to confirm structural integrity .

Q. How are physicochemical properties (e.g., solubility, stability) determined for this compound?

- Solubility : Tested in solvents like DMSO, ethanol, and water using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Assessed via accelerated stability studies under varying pH, temperature, and light exposure, monitored by HPLC .

- Key data : For structurally similar compounds (e.g., 4-methyl-1H-pyrrole-2-carboxylic acid), logP values and pKa are experimentally derived using potentiometric titrations .

Q. What spectroscopic methods are used to confirm the structure of 4-isopropyl-1H-pyrrole-2-carboxylic acid?

- ¹H NMR : Aromatic protons in pyrrole rings appear between δ 6.5–7.5 ppm, while isopropyl groups show split peaks near δ 1.2–1.5 ppm .

- FTIR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, and N-H stretches (pyrrole) near 3400 cm⁻¹ .

- X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., R₂²(8) motifs in pyrrole-carboxylic acid dimers) .

Advanced Research Questions

Q. How can synthetic yields be optimized for 4-isopropyl-1H-pyrrole-2-carboxylic acid under varying reaction conditions?

- Catalyst screening : Palladium acetate or tert-butyl XPhos improves coupling reactions in multi-step syntheses .

- Temperature control : Reactions at 40–100°C under inert atmospheres minimize side products .

- Purification : Use of reverse-phase HPLC or recrystallization from ethanol/water mixtures enhances purity (>97%) .

Q. How are contradictions in spectral data resolved during structural elucidation?

Q. What computational methods predict the biological activity of 4-isopropyl-1H-pyrrole-2-carboxylic acid?

- Docking studies : Molecular docking into target proteins (e.g., kinases) using software like AutoDock Vina.

- QSAR models : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with bioactivity using descriptors like logP and H-bonding capacity .

Q. How does the crystal packing of this compound influence its solid-state reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。